

A Comparative Analysis of PF-06815345 and Other PCSK9 Inhibitors

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Compound of Interest

Compound Name: PF-06815345

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Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. By inhibiting PCSK9, low-density lipoprotein receptor (LDLR) degradation is prevented, leading to increased clearance of LDL cholesterol (LDL-C) from the circulation. This guide provides a comparative overview of the discontinued oral PCSK9 inhibitor, **PF-06815345**, with the clinically advanced oral inhibitor, enlicitide decanoate, and the approved injectable monoclonal antibodies, alirocumab and evolocumab.

Executive Summary

PF-06815345, an orally active small molecule inhibitor of PCSK9 developed by Pfizer, demonstrated preclinical potential but its clinical development was discontinued.[1] In contrast, another oral inhibitor, enlicitide decanoate (MK-0616) by Merck, has shown significant LDL-C reduction in Phase 3 clinical trials and is positioned as a potential first-in-class oral PCSK9 inhibitor.[2][3][4][5] The landscape of PCSK9 inhibition is currently dominated by the injectable monoclonal antibodies, alirocumab and evolocumab, which have established efficacy and safety profiles in reducing LDL-C and cardiovascular events.[6]

Data Presentation: Quantitative Comparison of PCSK9 Inhibitors

The following tables summarize the key quantitative data for **PF-06815345** and its comparators.

Table 1: Preclinical and Clinical Efficacy of PCSK9 Inhibitors

| Inhibitor | Molecule Type | Administration | IC50 | LDL-C Reduction (Clinical Data) | Development Status |
|--------------------------------|---------------------|------------------------|---------------------|---------------------------------|-------------------------|
| PF-06815345 | Small Molecule | Oral | 13.4 μ M[7] | Not Available (discontinued) | Discontinued[1] |
| Enlicitide Decanoate (MK-0616) | Macrocyclic Peptide | Oral | 2.5 \pm 0.1 nM[8] | ~58-61% (Phase 3)[9] | Phase 3[10][11][12][13] |
| Alirocumab | Monoclonal Antibody | Subcutaneous Injection | - | ~47-61%[3][14] | Approved |
| Evolocumab | Monoclonal Antibody | Subcutaneous Injection | - | ~55-60%[1][2][15] | Approved |

Table 2: Key Clinical Trial Data for Enlicitide, Alirocumab, and Evolocumab

| Inhibitor | Trial (Example) | Patient Population | Primary Endpoint | Key Findings |
|----------------------|----------------------------|--|---|---|
| Enlicitide Decanoate | CORALreef Lipids (Phase 3) | Adults with hypercholesterolemia on statins or with statin intolerance | Mean percent change in LDL-C from baseline at week 24 | Statistically significant and clinically meaningful reduction in LDL-C of 55.8% vs. placebo.[4] |
| Alirocumab | ODYSSEY Phase 3 Program | Patients with hypercholesterolemia | Mean LDL-C % change from baseline to 24 weeks | Significant LDL-C reduction; dose increase from 75 mg to 150 mg Q2W resulted in an additional 14.2% reduction.[3] |
| Evolocumab | FOURIER | Patients with atherosclerotic cardiovascular disease and LDL-C ≥ 70 mg/dL on statin | Time to cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization | Significantly reduced the risk of major cardiovascular events by 15%. [15] |

Experimental Protocols

PF-06815345: Single Dose Study in Healthy Subjects (NCT02654899)

This was the first-in-human clinical trial for **PF-06815345**, designed to assess its safety, tolerability, and pharmacokinetics.[16]

- Study Design: A randomized, placebo-controlled, single-dose escalation study.
- Participants: Healthy adult male and female subjects of non-childbearing potential, aged 18-55 years, with a BMI of 17.5-34.9 kg/m².[\[16\]](#)
- Intervention: Single oral doses of **PF-06815345** or placebo.
- Primary Outcome Measures: Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms, and clinical laboratory tests.[\[16\]](#)
- Pharmacokinetic Measures: Parameters such as AUC (0-infinity) and Vz/F were to be evaluated.[\[16\]](#)
- Status: The trial was discontinued as a strategic business decision, not due to safety or efficacy concerns.[\[16\]](#)

Enlicitide Decanoate: CORALreef HeFH (Phase 3)

This trial evaluated the efficacy and safety of enlicitide in adults with heterozygous familial hypercholesterolemia (HeFH).[\[5\]](#)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled study.[\[5\]](#)
- Participants: Adults with HeFH on stable background lipid-lowering therapy, including at least moderate- or high-intensity statins.[\[5\]](#)
- Intervention: Enlicitide decanoate (20 mg) or placebo administered orally once daily.
- Primary Endpoint: Percent change from baseline in LDL-C at week 24.[\[5\]](#)
- Secondary Endpoints: Changes in LDL-C at week 52, and changes in non-HDL cholesterol, apolipoprotein B (ApoB), and lipoprotein (a) at week 24.[\[5\]](#)

Evolocumab: FOURIER Trial

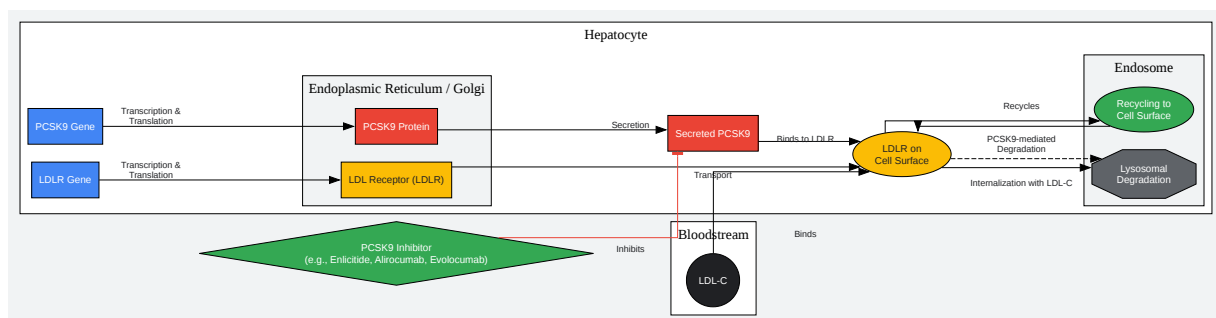
This was a multinational, randomized, double-blind, placebo-controlled trial to determine the effect of evolocumab on cardiovascular outcomes.

- Study Design: Randomized, double-blind, placebo-controlled trial.
- Participants: 27,564 patients with clinically evident atherosclerotic cardiovascular disease and LDL-C levels of 70 mg/dL or higher while on statin therapy.[15]
- Intervention: Subcutaneous injection of evolocumab (140 mg every 2 weeks or 420 mg monthly) or placebo.[15]
- Primary Endpoint: A composite of cardiovascular death, myocardial infarction, stroke, hospitalization for unstable angina, or coronary revascularization.[15]

Mandatory Visualization

PCSK9 Signaling Pathway

The following diagram illustrates the mechanism of action of PCSK9 and its inhibitors. PCSK9 binds to the LDL receptor on the surface of hepatocytes, leading to its degradation. PCSK9 inhibitors block this interaction, allowing the LDL receptor to be recycled back to the cell surface to clear more LDL-C from the bloodstream.

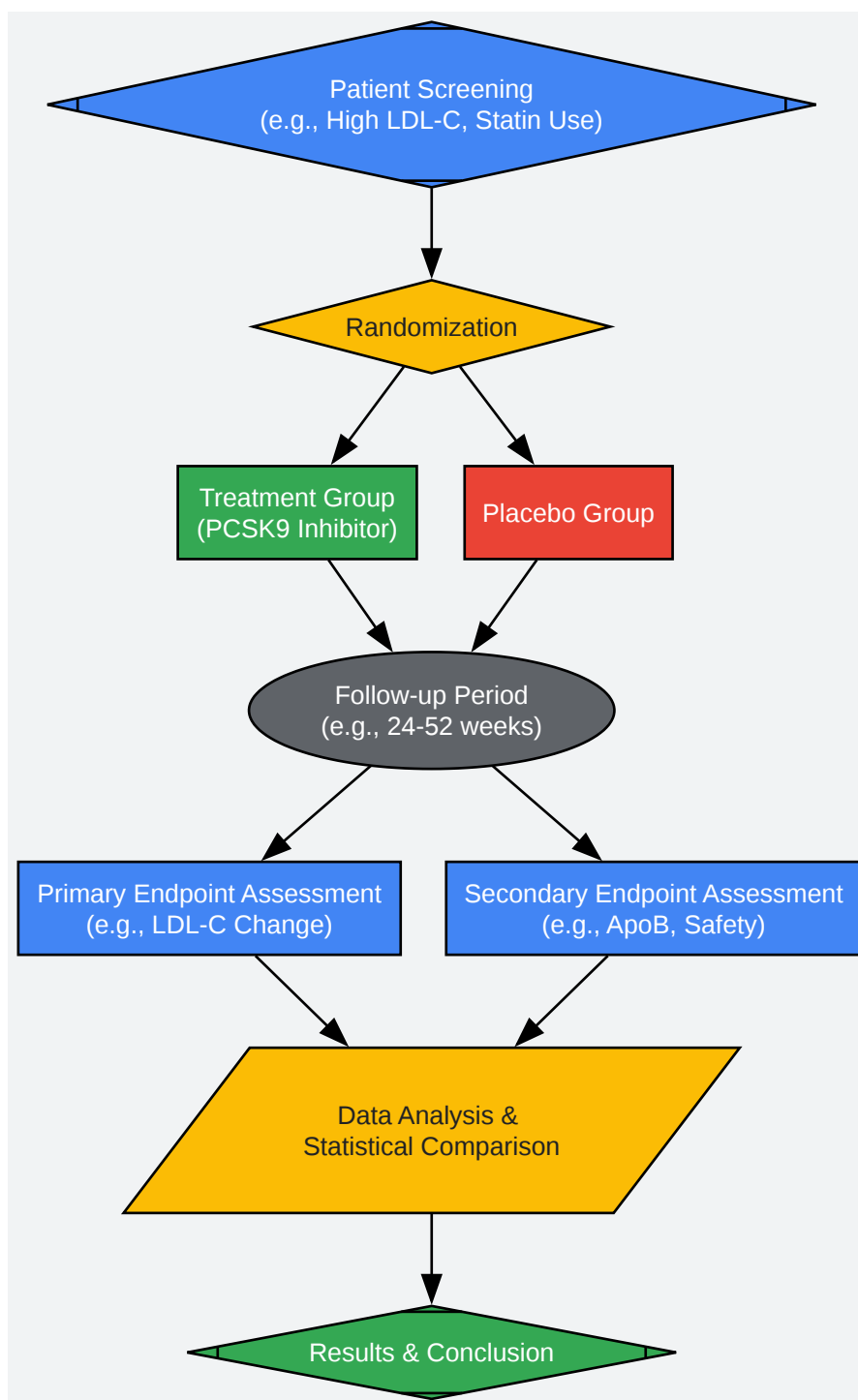


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Caption: PCSK9 signaling pathway and the mechanism of PCSK9 inhibitors.

Comparative Experimental Workflow

The following diagram outlines a generalized workflow for a clinical trial evaluating a PCSK9 inhibitor.



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